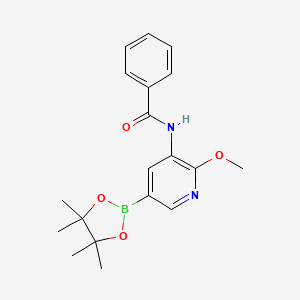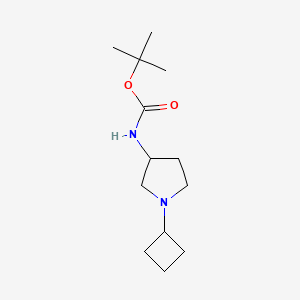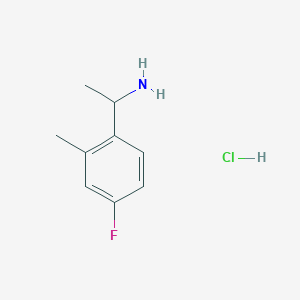
N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)吡啶-3-基)苯甲酰胺
描述
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide: is an organic compound featuring a benzamide group linked to a pyridine ring, which is further substituted with a methoxy group and a dioxaborolane moiety
科学研究应用
Chemistry
In organic synthesis, n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its boron-containing group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
The compound’s potential in medicinal chemistry includes its use as a precursor for the synthesis of biologically active molecules. The dioxaborolane group can act as a pharmacophore, interacting with biological targets such as enzymes or receptors. Additionally, boron-containing compounds are being explored for their anticancer and antimicrobial properties.
Industry
In the materials science field, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications. Its incorporation into polymeric structures can impart unique properties, such as enhanced thermal stability or electronic characteristics.
作用机制
Target of Action
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is an organic intermediate with borate and sulfonamide groups Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site
Biochemical Pathways
The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . In the organic synthesis of drugs, boronic acid compounds like this one are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
The compound’s predicted boiling point is 5210±600 °C , which might influence its bioavailability.
Result of Action
Organoboron compounds like this one are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
The compound is stable under normal conditions and should be stored in a sealed, dry, room temperature environment
生化分析
Biochemical Properties
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with several enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues. The borate group in the compound can form stable complexes with diols and other nucleophilic groups, which is essential for its inhibitory activity. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, this compound can inhibit kinases that play a role in the MAPK/ERK pathway, resulting in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it can modulate the activity of transcription factors, thereby impacting gene expression profiles in treated cells.
Molecular Mechanism
The molecular mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide involves its interaction with specific biomolecules at the molecular level. The borate group forms reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is facilitated by the high nucleophilicity of the borate group, which allows it to form stable complexes with hydroxyl groups. Additionally, the amide group can engage in hydrogen bonding with amino acid residues, further stabilizing the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of its corresponding boronic acid and amine derivatives. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects such as reduced tumor growth in cancer models. At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of borate and amide metabolites . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity.
Metabolic Pathways
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is involved in several metabolic pathways. It is metabolized primarily through hydrolysis, leading to the formation of boronic acid and amine derivatives. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound also interacts with enzymes involved in oxidative metabolism, potentially affecting metabolic flux and altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound preferentially accumulates in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to specific organelles, enhancing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a suitable pyridine derivative is reacted with a methoxy group donor under basic conditions.
-
Introduction of the Dioxaborolane Group: : The pyridine intermediate is then subjected to a borylation reaction to introduce the dioxaborolane group. This is often carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine intermediate is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
-
Formation of the Benzamide: : The final step involves the formation of the benzamide linkage. This can be achieved through an amidation reaction where the borylated pyridine intermediate is reacted with a benzoyl chloride or a similar benzamide precursor under appropriate conditions, often in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the benzamide group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride.
-
Substitution: : The dioxaborolane group is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it can be replaced with various aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
相似化合物的比较
Similar Compounds
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but with a cyclopropanesulfonamide group instead of a benzamide.
2,4-Difluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: Contains additional fluorine atoms and a benzenesulfonamide group.
Uniqueness
The uniqueness of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the dioxaborolane group makes it particularly valuable in cross-coupling reactions, while the benzamide and methoxy groups can enhance its biological activity and binding properties.
This detailed overview highlights the versatility and potential of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide in various scientific and industrial fields
属性
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-11-15(17(24-5)21-12-14)22-16(23)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWXZDTIXPKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128178 | |
| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425335-63-2 | |
| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425335-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)

